![molecular formula C16H10F3NO2 B2925421 6-Methyl-2-(3-(Trifluoromethyl)phenyl)-4H-3,1-benzoxazin-4-one CAS No. 40728-67-4](/img/structure/B2925421.png)
6-Methyl-2-(3-(Trifluoromethyl)phenyl)-4H-3,1-benzoxazin-4-one
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Description
6-Methyl-2-(3-(Trifluoromethyl)phenyl)-4H-3,1-benzoxazin-4-one, commonly known as MTFB, is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. MTFB is a benzoxazinone derivative that has been synthesized using different methods, and its mechanism of action and physiological effects have been studied extensively.
Scientific Research Applications
Pharmacological Activities
The trifluoromethyl group in the compound contributes to its pharmacological properties. This group is often found in FDA-approved drugs due to its ability to enhance biological activity and metabolic stability . The presence of this group can potentially make the compound a candidate for drug development, particularly in the areas of:
- Antiviral Agents : Compounds with trifluoromethyl groups have been shown to exhibit antiviral activities .
- CGRP Receptor Antagonists : The compound’s structure suggests potential use as a CGRP receptor antagonist, which could be beneficial in treating conditions like migraines .
Organic Synthesis
The benzoxazinone core of the compound is a versatile scaffold in organic synthesis. It can serve as an intermediate for synthesizing various biologically active molecules, including:
properties
IUPAC Name |
6-methyl-2-[3-(trifluoromethyl)phenyl]-3,1-benzoxazin-4-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10F3NO2/c1-9-5-6-13-12(7-9)15(21)22-14(20-13)10-3-2-4-11(8-10)16(17,18)19/h2-8H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BPPQHFRCYWDKES-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(OC2=O)C3=CC(=CC=C3)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10F3NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-Methyl-2-(3-(Trifluoromethyl)phenyl)-4H-3,1-benzoxazin-4-one |
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